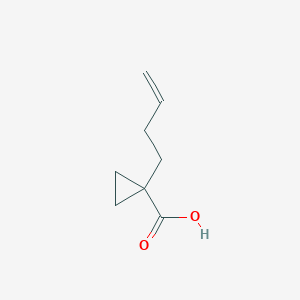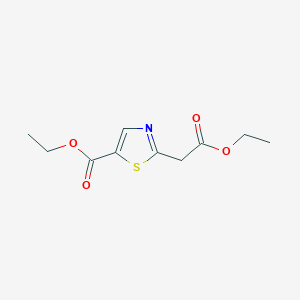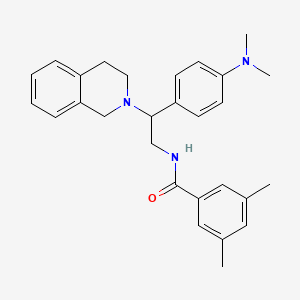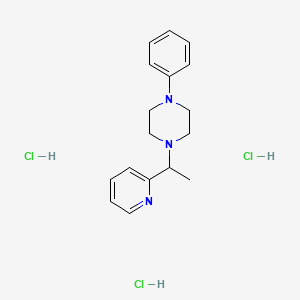
N1-cycloheptyl-N2-(4-sulfamoylphenethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-cycloheptyl-N2-(4-sulfamoylphenethyl)oxalamide, also known as SN-6, is a compound that has gained attention in scientific research due to its potential as a calcium channel blocker.
Mechanism of Action
Target of Action
The primary target of N1-cycloheptyl-N2-(4-sulfamoylphenethyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.
Mode of Action
It is believed that the compound interacts with the enzyme, potentially inhibiting its function . This interaction could lead to changes in protein synthesis and regulation within the cell.
Biochemical Pathways
Given its target, it is likely that the compound affects pathways related to protein synthesis and regulation . The downstream effects of these changes could include alterations in cellular function and growth.
Result of Action
Given its target and potential mode of action, it is likely that the compound could alter protein synthesis and regulation, leading to changes in cellular function and growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with its target .
Advantages and Limitations for Lab Experiments
N1-cycloheptyl-N2-(4-sulfamoylphenethyl)oxalamide has several advantages as a research tool, including its specificity for L-type calcium channels and its ability to cross the blood-brain barrier. However, it also has limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on N1-cycloheptyl-N2-(4-sulfamoylphenethyl)oxalamide. One area of interest is the development of more potent and selective L-type calcium channel blockers based on the structure of this compound. Another direction is the investigation of this compound as a potential treatment for other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to determine the optimal dosing and delivery methods for this compound in both animal models and humans.
Synthesis Methods
The synthesis of N1-cycloheptyl-N2-(4-sulfamoylphenethyl)oxalamide involves several steps, including the reaction of 4-chloro-2-nitroaniline with cycloheptylamine to form 4-cycloheptylamino-2-nitroaniline. This compound is then reacted with 4-sulfamoylphenethylamine to form this compound. The final product is obtained through recrystallization from ethanol.
Scientific Research Applications
N1-cycloheptyl-N2-(4-sulfamoylphenethyl)oxalamide has been studied for its potential as a calcium channel blocker, specifically in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has also been investigated for its potential as an anti-cancer agent.
properties
IUPAC Name |
N'-cycloheptyl-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c18-25(23,24)15-9-7-13(8-10-15)11-12-19-16(21)17(22)20-14-5-3-1-2-4-6-14/h7-10,14H,1-6,11-12H2,(H,19,21)(H,20,22)(H2,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQQXJVEZJVZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Formyl-2-methoxyphenyl) 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2854923.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(pyridin-3-yl)acetamide](/img/structure/B2854926.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2854927.png)



![methyl 1-methyl-5,6-diphenyl-2-(trichloromethyl)-1H,2H,3H,5H-4lambda4-[1,2,4]thiadiazolo[5,1-e][1,2,4]thiadiazole-3-carboxylate](/img/structure/B2854931.png)


![1-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxamide](/img/structure/B2854938.png)
![N-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2854941.png)


![1-[4-(Azepan-1-ylsulfonyl)phenyl]ethanone](/img/structure/B2854945.png)